1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

Catalog No.
S1893003
CAS No.
3345-29-7
M.F
C16H8F8
M. Wt
352.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

CAS Number

3345-29-7

Product Name

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

IUPAC Name

2,2,3,3,8,8,9,9-octafluorotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene

Molecular Formula

C16H8F8

Molecular Weight

352.22 g/mol

InChI

InChI=1S/C16H8F8/c17-13(18)9-1-2-10(4-3-9)14(19,20)16(23,24)12-7-5-11(6-8-12)15(13,21)22/h1-8H

InChI Key

KCKIWSAAWFKXMA-UHFFFAOYSA-N

SMILES

C1=CC2=CC=C1C(C(C3=CC=C(C=C3)C(C2(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1=CC2=CC=C1C(C(C3=CC=C(C=C3)C(C2(F)F)(F)F)(F)F)(F)F

Characteristics of Parylen AF4 coating:
Specialties:
  • Unmatched UV stability
  • Excellent thermal stability at high service temperature
  • Unmatched oxidation stability
  • Completely conformal coating
  • Superior crevice penetration, pin hole free
  • Anti-saline damage
  • Anti-stick ion

Barrier properties:
  • Chemical insolubility and solvent resistant
  • Low water absorption
  • Hydrophobic properties
  • Low gas permeability, no out-gassing

Physical & mechanical properties:
  • Transparent
  • Light-weight and ultra-thin
  • Low CTE
  • Low coefficient of friction
  • Good dry lubricity
  • Abrasion resistance
  • Stabilization of components and structures
  • Particulate immobilization

Electrical properties:
  • Electrical insulation
  • High dielectric strength
  • High volume resistivity ,ohm-cm
  • Low dissipation factor
  • Low dielectric constant
  • Mitigation of tin whisker growth

Biocompatibility and bio-stability
  • USP class VI
  • Microorganism resistance


1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (CAS: 3345-29-7), commercially known as the Parylene AF4 dimer, is a highly specialized fluorinated chemical vapor deposition (CVD) precursor used to synthesize poly(α,α,α',α'-tetrafluoro-p-xylylene), or Parylene HT. Unlike standard [2.2]paracyclophanes, this dimer features complete fluorination of its aliphatic bridging carbon atoms [1]. This structural modification fundamentally alters the resulting polymer's properties, yielding a reduced dielectric constant, extended thermal and oxidative stability, and robust UV resistance compared to unfluorinated analogs [2]. For industrial and scientific procurement, the AF4 dimer represents a specialized tier of conformal coating precursors, specifically designated for aerospace, advanced semiconductor packaging, and implantable medical devices where conventional hydrocarbon or chlorinated parylenes fail under thermal or environmental stress [1].

Substituting the Parylene AF4 dimer with more common and less expensive analogs, such as Parylene C (dichloro[2.2]paracyclophane) or Parylene N ([2.2]paracyclophane) dimers, leads to structural failure in high-temperature or high-frequency applications [1]. The aliphatic C-H bonds in Parylene C and N are highly susceptible to thermal oxidation and UV degradation, causing the resulting polymer films to become brittle, yellow, and electrically compromised at temperatures above 150–200 °C in air[1]. In contrast, the aliphatic C-F bonds in the AF4 dimer require significantly higher energy to cleave, extending the continuous service temperature of the deposited film up to 350 °C and preventing oxidative degradation[2]. Furthermore, the high electronegativity and low polarizability of the fluorine atoms in AF4 drastically reduce the dielectric constant compared to chlorinated alternatives, making it non-substitutable for high-speed microelectronic interlayer dielectrics where signal propagation delay and parasitic capacitance must be minimized [2].

Thermal Degradation and Continuous Service Temperature Superiority

When evaluating CVD precursors for high-heat environments, the Parylene AF4 dimer demonstrates quantifiably higher thermal stability compared to conventional analogs. Thermogravimetric analysis shows that AF4-derived films exhibit less than 1 wt% loss after 2 hours at 450 °C and have an absolute decomposition temperature of approximately 568 °C [REFS-1, REFS-2]. In direct contrast, standard Parylene C and N films suffer severe oxidative degradation and embrittlement at 150–200 °C in oxygen-containing environments, with absolute decomposition occurring at 489–503 °C [1].

Evidence DimensionContinuous service limit and absolute decomposition temperature
Target Compound DataAF4 dimer yields films stable up to 350-450 °C (<1 wt% loss), decomposition at ~568 °C
Comparator Or BaselineParylene C and N dimers yield films that oxidize at 150–200 °C, decomposition at 489–503 °C
Quantified DifferenceAF4 provides a >150 °C increase in operational thermal stability and a ~65–80 °C higher absolute decomposition threshold.
ConditionsThermogravimetric analysis (TGA) and long-term annealing in ambient/oxygen-containing environments.

This thermal headroom is mandatory for procuring conformal coatings in aerospace, automotive engine compartments, and high-power electronics where standard parylenes would rapidly burn off or fail.

Dielectric Constant Reduction for High-Frequency Electronics

The complete fluorination of the aliphatic bridge in the AF4 dimer lowers the polarizability of the resulting polymer, yielding a reduced dielectric constant (k) critical for RF and high-speed digital applications [1]. At 1 MHz, AF4-derived films achieve a dielectric constant of approximately 2.17 [2]. By comparison, the industry-standard Parylene C dimer produces films with a dielectric constant of 2.95 at 1 MHz, and the unchlorinated Parylene N yields a k of 2.65 [2].

Evidence DimensionDielectric constant (k) at high frequencies
Target Compound DataAF4 dimer-derived film: k ≈ 2.17 at 1 MHz
Comparator Or BaselineParylene C dimer-derived film: k ≈ 2.95 at 1 MHz
Quantified DifferenceAF4 achieves a ~26% reduction in dielectric constant compared to the industry-standard Parylene C.
ConditionsThin-film capacitance measurements at 1 MHz.

A lower dielectric constant directly reduces parasitic capacitance and signal propagation delay, making AF4 the required precursor for 5G/6G RF components and advanced semiconductor interlayer dielectrics.

High-Temperature Moisture Barrier Retention (WVTR)

While Parylene C provides moisture barrier properties at room temperature, it undergoes structural failure under thermal stress. Post-annealing tests at 300 °C reveal that Parylene C films become brittle and lose structural integrity, rendering them non-functional as barrier layers [1]. Conversely, films deposited from the Parylene AF4 dimer maintain their structural integrity and exhibit a Water Vapor Transmission Rate (WVTR) of 6.6 g/m²·day even after exposure to 300 °C [1].

Evidence DimensionWater Vapor Transmission Rate (WVTR) after high-temperature exposure
Target Compound DataAF4 dimer-derived film: WVTR of 6.6 g/m²·day after 300 °C exposure
Comparator Or BaselineParylene C dimer-derived film: Complete structural failure and loss of barrier integrity above 200 °C
Quantified DifferenceAF4 retains measurable and effective hermeticity at 300 °C, a thermal threshold where Parylene C is completely destroyed.
ConditionsHelium and water vapor transmission rate testing post-annealing at 300 °C in oxygen-containing environments.

Guarantees hermetic sealing and moisture protection for implantable bioelectronics and sensors subjected to high-temperature sterilization or harsh operational environments.

High-Temperature Aerospace and Automotive Conformal Coatings

Driven by its >150 °C advantage in thermal stability over Parylene C, the AF4 dimer is the optimal precursor for coating mission-critical sensors, PCBs, and MEMS devices located in aerospace engine compartments or automotive exhaust systems. It ensures that protective barriers do not embrittle or oxidize during continuous high-heat exposure [1].

Interlayer Dielectrics in Advanced Semiconductor Packaging

Because AF4-derived films offer a ~26% lower dielectric constant than Parylene C, this dimer is specifically procured for 3D IC TSV (Through-Silicon Via) electrical insulation and high-speed microelectronic packaging. The reduced parasitic capacitance minimizes cross-talk and signal delay in RF and millimeter-wave devices [1].

Bioelectronic Encapsulation Requiring High-Temperature Sterilization

The ability of AF4 films to maintain a functional moisture barrier (WVTR of 6.6 g/m²·day) after exposure to 300 °C makes this precursor essential for implantable medical devices. It allows bioelectronics to undergo aggressive high-temperature autoclave sterilization protocols that would melt or destroy conventional Parylene C or N coatings [2].

XLogP3

5.2

Other CAS

3345-29-7

Wikipedia

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

Dates

Last modified: 08-16-2023

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